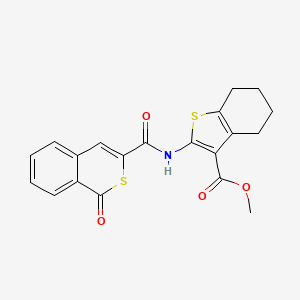

methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c1-25-19(23)16-13-8-4-5-9-14(13)26-18(16)21-17(22)15-10-11-6-2-3-7-12(11)20(24)27-15/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKFAKDSQLPCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiochromenone intermediate, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydrobenzothiophene moiety can be synthesized separately through a series of reactions involving thiophene derivatives and subsequent hydrogenation steps. The final step involves coupling these two intermediates using a suitable coupling reagent, such as carbodiimides, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for introducing sulfonyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or sulfonyl groups, into the molecule.

Scientific Research Applications

Methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Framework and Substituents

The compound’s tetrahydrobenzothiophene core is common among derivatives such as:

- Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Features a benzamido group instead of the isothiochromene amide. The dihedral angle between the benzothiophene and phenyl rings is 8.13°, with an intramolecular S(6) hydrogen-bonding motif .

- Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Substituted with a pyridine carboxamido group, showing similar planarity but distinct electronic effects due to the pyridine’s nitrogen atom.

- Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Contains a hydroxybenzylideneamino group, enabling fluorescence-based Fe³+ sensing due to its conjugated π-system .

Key Structural Differences :

Yield and Purity Trends :

Spectral Characterization

- 1H/13C NMR: The target compound’s amide and ester groups would resonate similarly to ’s ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino) derivative (δ 1.2–1.4 ppm for ethyl groups, δ 7–8 ppm for aromatic protons) .

- HRMS : Expected molecular ion matching C₂₀H₁₈N₂O₄S₂ (exact mass calculated for target compound).

Antioxidant and Pharmacological Potential

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives (): Exhibit moderate antioxidant activity (IC₅₀ = 45–85 μM in DPPH assays) due to electron-withdrawing cyano groups .

- Hydroxybenzylideneamino derivative (): Functions as a turn-off fluorometric sensor for Fe³+ via chelation-enhanced quenching .

Biological Activity

Methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of isothiochromene and benzothiophene structures, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 413.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N1O4S2 |

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | This compound |

| LogP | 2.268 |

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro evaluations have shown that it induces apoptosis in various cancer cell lines, particularly breast cancer (MCF-7) cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 µM across different derivatives tested .

Mechanism of Action:

- Apoptosis Induction: The compound triggers apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase and S phase .

- Cell Viability Reduction: Treatment with the compound resulted in a substantial reduction in cell viability by approximately 26.86% in MCF-7 cells .

Comparative Efficacy

A comparative analysis of similar compounds reveals that this compound shows superior efficacy in inducing apoptosis compared to other benzothiophene derivatives.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 2-(1-oxo-1H-isothiochromene...) | 23.2 | Apoptosis induction via caspase activation |

| Similar Compound A | 45.0 | Cell cycle arrest |

| Similar Compound B | 60.0 | Apoptosis via mitochondrial pathway |

Study on Anticancer Properties

In a recent study published in MDPI, researchers investigated the effects of the compound on MCF-7 breast cancer cells. They found that:

- The compound significantly increased late apoptotic cell populations.

- Flow cytometry analysis indicated enhanced G2/M phase arrest.

These findings suggest that methyl 2-(1-oxo-1H-isothiochromene...) effectively disrupts the cell cycle and promotes programmed cell death in cancerous cells .

Toxicological Assessments

Toxicological evaluations indicated that while the compound exhibits potent antitumor activity, it also necessitates careful assessment of its safety profile. Studies showed a restoration of normal liver enzyme levels in treated mice compared to untreated controls, indicating a favorable safety margin .

Q & A

Q. Basic Analytical Approach :

- NMR Spectroscopy : Use - and -NMR to verify amide proton signals (~δ 10–12 ppm) and aromatic/heterocyclic carbons.

- IR Spectroscopy : Confirm C=O stretches (~1650–1750 cm) and NH/OH bands (~3200–3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns.

Advanced Techniques : - X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if crystalline) .

- HPLC-PDA : Quantify purity (>95%) and detect trace impurities using photodiode array detection .

What strategies are used to evaluate the compound’s biological activity in antimicrobial assays?

Q. Basic Screening :

- Microbial Growth Inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Enzyme Inhibition Assays : Target bacterial enzymes (e.g., DNA gyrase) via fluorometric or colorimetric readouts.

Advanced Mechanistic Studies : - Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Resistance Profiling : Compare activity against wild-type and antibiotic-resistant strains to identify target specificity .

How can solubility challenges be addressed during formulation for in vivo studies?

Q. Basic Solutions :

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin complexes to enhance aqueous solubility.

- Salt Formation : Explore acidic/basic counterions (e.g., HCl or sodium salts) .

Advanced Approaches : - Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

How should researchers address contradictions in synthetic yields vs. biological activity data?

Q. Basic Troubleshooting :

- Purity Reassessment : Verify HPLC purity; impurities may interfere with bioassays.

- Batch Variability : Compare multiple synthesis batches to isolate process-related inconsistencies .

Advanced Analysis : - Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. tert-butyl groups) to correlate structural changes with activity trends .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in biological matrices.

What computational tools are suitable for predicting target interactions?

Q. Basic Modeling :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to bacterial enzymes (e.g., penicillin-binding proteins) .

- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interaction sites.

Advanced Simulations : - Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding kinetics.

- Free Energy Calculations : Apply MM/GBSA to predict binding affinities (ΔG values) .

How can stability under physiological conditions be evaluated?

Q. Basic Stability Testing :

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.

- Plasma Stability : Assess half-life in human or animal plasma at 37°C .

Advanced Profiling : - Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and oxidants (HO) to identify degradation pathways.

- LC-QTOF-MS : Characterize degradation products and propose breakdown mechanisms.

What experimental designs are recommended for SAR studies?

Q. Basic Design :

- Substituent Variation : Synthesize analogs with modified amide or ester groups.

- Bioisosteric Replacement : Replace sulfur in the thiophene ring with oxygen or nitrogen .

Advanced Strategies : - Fragment-Based Screening : Identify minimal pharmacophores using truncated analogs.

- 3D-QSAR : Apply CoMFA or CoMSIA to model steric/electronic effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.